1-(5-Methyl-2-thiazolyl)-2-pyrrolidinone
Description
1-(5-Methyl-2-thiazolyl)-2-pyrrolidinone is a heterocyclic compound featuring a pyrrolidin-2-one (2-pyrrolidinone) ring substituted at the nitrogen atom with a 5-methylthiazol-2-yl group. The thiazole ring is a five-membered aromatic system containing sulfur and nitrogen atoms, with a methyl substituent at position 5. Its molecular formula is C₈H₁₀N₂OS, with a molecular weight of 182.24 g/mol.
Properties
Molecular Formula |
C8H10N2OS |
|---|---|
Molecular Weight |
182.25 g/mol |
IUPAC Name |
1-(5-methyl-1,3-thiazol-2-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C8H10N2OS/c1-6-5-9-8(12-6)10-4-2-3-7(10)11/h5H,2-4H2,1H3 |
InChI Key |
OXNQKKXGJMYRJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)N2CCCC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-Methyl-2-thiazolyl)-2-pyrrolidinone can be synthesized through several synthetic routes. One common method involves the cyclization of 5-methyl-2-thiazolylamine with diketene. The reaction typically requires a catalyst, such as a strong acid, and is conducted under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of 1-(5-Methyl-2-thiazolyl)-2-pyrrolidinone may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Methyl-2-thiazolyl)-2-pyrrolidinone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: The oxidation of 1-(5-Methyl-2-thiazolyl)-2-pyrrolidinone can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions may produce amines or other reduced derivatives.
Substitution: Substitution reactions can result in the formation of various substituted thiazolyl compounds.
Scientific Research Applications
1-(5-Methyl-2-thiazolyl)-2-pyrrolidinone has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(5-Methyl-2-thiazolyl)-2-pyrrolidinone exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may inhibit bacterial cell wall synthesis or disrupt microbial metabolic pathways. The molecular targets and pathways involved can vary based on the biological system and the specific reaction conditions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following section compares 1-(5-Methyl-2-thiazolyl)-2-pyrrolidinone with structurally related pyrrolidinone derivatives, focusing on molecular features, physicochemical properties, and biological relevance.
1-(2-Chloroethyl)pyrrolidin-2-one
- Molecular Formula: C₆H₁₀ClNO
- Molecular Weight : 147.45 g/mol
- Substituent : 2-Chloroethyl group
- Key Properties: Higher lipophilicity (estimated LogP ~1.8) due to the electron-withdrawing chlorine atom.
- Applications : Primarily used as a synthetic intermediate in pharmaceutical chemistry .
1-(3,7,11,15-Tetramethylhexadecyl)-2-pyrrolidinone
- Molecular Formula: C₂₁H₄₁NO
- Molecular Weight : 323.55 g/mol
- Substituent : Branched alkyl chain (3,7,11,15-tetramethylhexadecyl)
- Key Properties :
- Extremely hydrophobic (LogP >8), limiting aqueous solubility.
- Likely used in surfactant formulations or lipid-based drug delivery systems.
- Applications : Industrial applications in emulsifiers or lubricants .
(2S)-2-(4-Chlorophenyl)pyrrolidin-1-ylmethanone
- Molecular Formula : C₁₆H₁₅ClN₄OS
- Molecular Weight : 346.52 g/mol
- Substituent : Imidazo-thiadiazole and 4-chlorophenyl groups
- Key Properties :
1-(3-Chloropyrazin-2-yl)pyrrolidin-2-one
- Molecular Formula : C₈H₈ClN₃O
- Molecular Weight : 197.45 g/mol
- Substituent : 3-Chloropyrazin-2-yl group
- Key Properties :
- Pyrazine ring is electron-deficient, altering reactivity in electrophilic substitution reactions.
- Moderate LogP (~1.2) due to the chlorine atom and nitrogen-rich heterocycle.
- Applications : Investigated in agrochemical research for pesticidal activity .
1-[(1S)-1-(Hydroxymethyl)propyl]-2-pyrrolidinone
- Molecular Formula: C₈H₁₅NO₂
- Molecular Weight : 157.21 g/mol
- Substituent : Hydroxymethylpropyl group
- Key Properties :
- Increased polarity (PSA = 40.54 Ų) due to the hydroxyl group, enhancing aqueous solubility.
- Low LogP (0.32), making it suitable for formulations requiring hydrophilicity.
- Applications: Potential use as a solubility enhancer in drug formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
